molecular formula C22H26O6 B14021320 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione CAS No. 10365-23-8

1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione

Cat. No.: B14021320
CAS No.: 10365-23-8
M. Wt: 386.4 g/mol
InChI Key: NLTLAMMHZBRPCU-UHFFFAOYSA-N
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Description

1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione: is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a hexane-1,6-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with hexane-1,6-dione under acidic or basic conditions. The reaction typically involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

  • 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione
  • 1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione

Comparison: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione is unique due to its specific substitution pattern and hexane-1,6-dione backbone. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

10365-23-8

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

1,6-bis(2,5-dimethoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C22H26O6/c1-25-15-9-11-21(27-3)17(13-15)19(23)7-5-6-8-20(24)18-14-16(26-2)10-12-22(18)28-4/h9-14H,5-8H2,1-4H3

InChI Key

NLTLAMMHZBRPCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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